molecular formula C7H2Cl3N B129100 1,3,5-Trichloro-2-isocyanobenzene CAS No. 157766-10-4

1,3,5-Trichloro-2-isocyanobenzene

Cat. No. B129100
CAS RN: 157766-10-4
M. Wt: 206.5 g/mol
InChI Key: FXJGRGSNBWBJRZ-UHFFFAOYSA-N
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Description

KAT681 is a liver-selective thyromimetic compound known for its potential chemopreventive properties against hepatocarcinogenesis. It has been studied for its ability to inhibit the development of preneoplastic lesions in rat livers, making it a promising candidate for cancer prevention research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for KAT681 are not well-documented. Typically, the production of such compounds involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

KAT681 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving KAT681 include oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the nature of the reagents used .

Major Products Formed

The major products formed from the reactions of KAT681 depend on the type of reaction and the reagents used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups .

Scientific Research Applications

KAT681 has several scientific research applications, including:

Mechanism of Action

KAT681 exerts its effects by selectively targeting the liver and modulating the expression of specific receptors and proteins. It increases the hepatic expression of low-density lipoprotein receptors and scavenger receptor class B, type I, without affecting cholesteryl ester transfer protein activity. This modulation leads to a decrease in plasma cholesterol and triglycerides, contributing to its chemopreventive properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of KAT681

KAT681 is unique due to its liver-selective action and its potential as a chemopreventive agent. Unlike other thyromimetics, KAT681 specifically targets the liver, making it a promising candidate for liver-related therapeutic applications .

properties

IUPAC Name

1,3,5-trichloro-2-isocyanobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3N/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJGRGSNBWBJRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=C(C=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50375295
Record name 1,3,5-trichloro-2-isocyanobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

157766-10-4
Record name 1,3,5-trichloro-2-isocyanobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50375295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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